molecular formula C9H18O B8653869 2,2,5,5-tetramethylcyclopentan-1-ol

2,2,5,5-tetramethylcyclopentan-1-ol

Cat. No.: B8653869
M. Wt: 142.24 g/mol
InChI Key: FMQQHUIBLYKXFA-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethylcyclopentan-1-ol is a cyclopentanol derivative featuring four methyl groups at the 2 and 5 positions of the cyclopentane ring. Such steric effects likely influence its physical properties (e.g., boiling point, solubility) and chemical reactivity (e.g., reduced nucleophilicity of the hydroxyl group compared to less-substituted alcohols). Industrially, similar compounds are used as intermediates in organic synthesis, fragrances, or pharmaceutical precursors, though specific applications for this compound require further study .

Properties

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

2,2,5,5-tetramethylcyclopentan-1-ol

InChI

InChI=1S/C9H18O/c1-8(2)5-6-9(3,4)7(8)10/h7,10H,5-6H2,1-4H3

InChI Key

FMQQHUIBLYKXFA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1O)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,5,5-tetramethylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2,2,5,5-tetramethylcyclopentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions, with the reducing agent added to a solution of the ketone in an appropriate solvent, such as ethanol or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of 2,2,5,5-tetramethylcyclopentanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a solvent like ethanol or methanol, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-tetramethylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2,2,5,5-tetramethylcyclopentanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the reduction of 2,2,5,5-tetramethylcyclopentanone yields this compound.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ethanol or THF.

    Substitution: Various reagents depending on the desired substitution, such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 2,2,5,5-Tetramethylcyclopentanone.

    Reduction: this compound.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

2,2,5,5-tetramethylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and as a precursor for other cyclopentane derivatives.

    Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research into the pharmacological properties of this compound derivatives could lead to the development of new therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,5,5-tetramethylcyclopentan-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can participate in various substitution and addition reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on cyclopentane/cyclopentanone derivatives with analogous substitution patterns or functional groups, as detailed in the provided evidence.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Substituents
2,2,5,5-Tetramethylcyclopentan-1-ol* C₁₀H₂₀O 156.27 Alcohol (-OH) Four methyl groups
2,5-Di(cyclopentylidene)cyclopentan-1-one C₁₅H₂₀O 216.32 Ketone (=O) Two cyclopentylidene groups
3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran C₂₈H₂₀Br₂O 532.26 Furan (ether) Two bromine, four phenyl groups
2,2,5,5-Tetrakis(chloromethyl)cyclopentanone C₉H₁₂Cl₄O 288.00 Ketone (=O) Four chloromethyl groups

Notes:

  • Steric Effects : The methyl groups in this compound impose greater steric hindrance than the cyclopentylidene groups in or the chloromethyl groups in . This reduces the alcohol’s reactivity in nucleophilic substitution or oxidation reactions.
  • Electronic Effects : The electron-donating methyl groups in the target compound decrease the acidity of the hydroxyl group compared to ketones (e.g., ) or brominated derivatives (e.g., ).

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